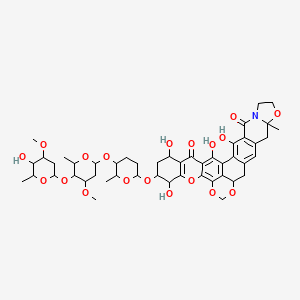
Kigamicin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kigamicin D is a natural product found in Amycolatopsis with data available.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Kigamicin D has been primarily studied for its anticancer properties. It exhibits selective cytotoxicity against various cancer cell lines, particularly under nutrient-deprived conditions. Key findings from research studies include:
- Selective Cytotoxicity : this compound demonstrates preferential toxicity to pancreatic cancer cells (e.g., PANC-1) while sparing normal human cells under nutrient-starved conditions. This selectivity is crucial as it minimizes collateral damage to healthy tissues .
- Tumor Growth Suppression : In vivo studies have shown that both subcutaneous and oral administration of this compound significantly inhibits tumor growth in mouse models, particularly in pancreatic cancer xenografts .
- Mechanism of Action : The compound blocks the activation of Akt, a protein kinase involved in cell survival pathways, thereby disrupting the ability of cancer cells to survive nutrient deprivation .
Immunomodulatory Effects
Emerging evidence suggests that this compound not only acts as an anticancer agent but also modulates the immune response:
- Cellular Immunity Enhancement : Studies indicate that this compound enhances delayed-type hypersensitivity responses and does not exhibit immunosuppressive effects in vitro. This suggests a potential role in boosting the immune system's ability to fight tumors .
- Natural Killer Cell Activity : While this compound does not suppress natural killer cell activity, it appears to stimulate specific immune responses, which could be leveraged to improve therapeutic outcomes in cancer treatments .
Comparative Efficacy Across Cancer Types
The efficacy of this compound varies across different cancer types:
- Pancreatic Cancer : Strong antitumor effects have been consistently observed in pancreatic cancer models, making it a promising candidate for treating this aggressive disease .
- Other Cancers : The compound showed weak antitumor effects against certain lung cancers and no significant impact on colon cancers. Notably, high doses led to increased tumor growth in some models, indicating a complex interaction that warrants further investigation .
Research Findings Summary
The following table summarizes key research findings on this compound's applications:
Analyse Chemischer Reaktionen
Acid-Catalyzed Hydrolysis
Kigamicin D undergoes selective hydrolysis under mild acidic conditions, yielding carbohydrate and aglycon fragments. This reaction is critical for structural elucidation and functional studies.
The disaccharide (6) and trisaccharide (7) intermediates were isolated via silica gel chromatography, with their structures confirmed by X-ray crystallography .
Glycosidic Bond Cleavage Mechanisms
The compound’s four sugar moieties (two amicetose, two oleandrose) are susceptible to acid-mediated hydrolysis due to their β-configuration. Key steps include:
-
Protonation of the glycosidic oxygen, weakening the C–O bond.
-
Formation of a cyclic oxonium ion intermediate.
-
Nucleophilic attack by water, releasing monosaccharides and the aglycon .
“Mild acid hydrolysis of this compound yielded amicetose, oleandrose, and aglycon, with disaccharide (6) and trisaccharide (7) as transient intermediates” .
Stability in Organic Solvents
This compound remains stable in polar aprotic solvents, facilitating its isolation and reactivity studies:
| Solvent | Solubility | Stability |
|---|---|---|
| CHCl₃ | High | Stable for >72 hrs |
| DMSO | High | No degradation at 25°C |
| Water | Low | Rapid hydrolysis above pH 7 . |
UV-Vis spectra (λₘₐₓ 238, 315 nm in MeOH) remain unchanged in neutral organic solvents but shift under acidic/basic conditions .
Stereochemical Integrity
The absolute configuration (12S, 14R, 15S, 20R, 26R) of the aglycon is preserved during hydrolysis, confirmed by:
-
Optical rotation analysis : [α]D²² = −43.6° (c 1.0, acetone) for D-amicetose .
-
X-ray crystallography : Trisaccharide (7) revealed α/β-anomeric mixtures in the solid state .
Reactivity with Functional Groups
While direct reactions with nucleophiles (e.g., amines, thiols) are unreported, the aglycon’s conjugated diene system (C18–C19, C23–C24) suggests potential for Diels-Alder or oxidation reactions under controlled conditions .
Eigenschaften
Molekularformel |
C48H59NO19 |
|---|---|
Molekulargewicht |
954 g/mol |
IUPAC-Name |
2,6,9,30-tetrahydroxy-8-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione |
InChI |
InChI=1S/C48H59NO19/c1-18-24(65-30-15-28(58-6)43(20(3)64-30)67-31-14-26(57-5)38(51)19(2)63-31)7-8-29(62-18)66-27-13-23(50)34-41(54)37-42(55)36-32-21(11-22-16-48(4)49(9-10-61-48)47(56)33(22)40(32)53)12-25-35(36)45(60-17-59-25)46(37)68-44(34)39(27)52/h11,18-20,23-31,38-39,43,50-53,55H,7-10,12-17H2,1-6H3 |
InChI-Schlüssel |
OZWBBSBTBYGVTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)O)OC)OC |
Synonyme |
kigamicin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















